H-DL-His-DL-Phe-DL-Asp-DL-Ala-DL-Val-DL-Phe-DL-xiThr-DL-Asp-DL-Asn-DL-Tyr-DL-xiThr-DL-Arg-DL-Leu-DL-Arg-DL-Lys-DL-Gln-DL-Met-DL-Ala-DL-Val-DL-Lys-DL-Lys-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2
Description
This compound is a synthetic peptide composed of alternating D- and L-amino acids (DL-configuration), with non-standard residues such as xiThr (modified threonine) and xiIle (modified isoleucine). Its molecular weight exceeds 4,000 Da, and its sequence includes multiple charged residues (e.g., Arg, Lys, Asp) that may confer solubility in aqueous environments. The C-terminal amidation (NH2) enhances metabolic stability by resisting carboxypeptidase degradation . Classified under organic acids and derivatives > peptides, it shares structural motifs with bioactive peptides involved in signaling or enzymatic regulation, though its specific biological role remains uncharacterized in the literature .
Properties
Molecular Formula |
C153H242N44O41S |
|---|---|
Molecular Weight |
3385.9 g/mol |
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C153H242N44O41S/c1-18-80(12)121(149(236)189-103(61-77(6)7)137(224)180-100(124(162)211)67-114(159)204)195-146(233)112(73-198)192-142(229)109(69-116(161)206)186-138(225)102(60-76(4)5)183-140(227)105(64-87-42-46-90(201)47-43-87)184-132(219)94(38-26-29-54-155)174-130(217)95(39-27-30-55-156)178-147(234)119(78(8)9)193-125(212)81(13)171-128(215)99(52-58-239-17)177-134(221)98(50-51-113(158)203)176-129(216)93(37-25-28-53-154)173-131(218)96(40-31-56-168-152(163)164)175-136(223)101(59-75(2)3)182-133(220)97(41-32-57-169-153(165)166)179-150(237)122(83(15)199)196-144(231)106(65-88-44-48-91(202)49-45-88)185-141(228)108(68-115(160)205)187-143(230)111(71-118(209)210)191-151(238)123(84(16)200)197-145(232)107(63-86-35-23-20-24-36-86)190-148(235)120(79(10)11)194-126(213)82(14)172-135(222)110(70-117(207)208)188-139(226)104(62-85-33-21-19-22-34-85)181-127(214)92(157)66-89-72-167-74-170-89/h19-24,33-36,42-49,72,74-84,92-112,119-123,198-202H,18,25-32,37-41,50-71,73,154-157H2,1-17H3,(H2,158,203)(H2,159,204)(H2,160,205)(H2,161,206)(H2,162,211)(H,167,170)(H,171,215)(H,172,222)(H,173,218)(H,174,217)(H,175,223)(H,176,216)(H,177,221)(H,178,234)(H,179,237)(H,180,224)(H,181,214)(H,182,220)(H,183,227)(H,184,219)(H,185,228)(H,186,225)(H,187,230)(H,188,226)(H,189,236)(H,190,235)(H,191,238)(H,192,229)(H,193,212)(H,194,213)(H,195,233)(H,196,231)(H,197,232)(H,207,208)(H,209,210)(H4,163,164,168)(H4,165,166,169) |
InChI Key |
ARLABCAINBUJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically uses solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS with automated peptide synthesizers. The process would be optimized for efficiency and yield, ensuring the purity of the final product through rigorous purification methods like HPLC.
Chemical Reactions Analysis
Functional Group Reactivity
The peptide contains multiple reactive groups, including amines, carboxylic acids, thiols (from cysteine residues), and aromatic side chains. Key reactive sites include:
Protection/Deprotection Dynamics
Synthetic peptides often require protecting groups to prevent undesired side reactions during synthesis. While the exact protecting groups for this compound are unspecified, common strategies include:
-
Boc (tert-butyloxycarbonyl) : Protects amines and is removed via trifluoroacetic acid (TFA) .
-
Fmoc (fluorenylmethyloxycarbonyl) : Cleaved under basic conditions (e.g., piperidine) .
-
Trt (trityl) : Used for cysteine protection, removed by TFA .
The presence of DL-xiThr (a nonstandard threonine derivative) suggests potential O-protection (e.g., tBu or Bn groups) .
Disulfide Bond Formation
Cysteine residues (if present) can form intramolecular or intermolecular disulfide bonds, critical for structural stability. For example:
Disulfide bridges are reversible under reducing agents (e.g., DTT, TCEP) .
Hydrolysis and Degradation
The peptide’s stability under physiological conditions depends on its sequence and modifications:
Post-Synthetic Modifications
The peptide’s nonstandard residues (e.g., DL-xiIle , DL-xiThr ) enable tailored modifications:
-
Phosphorylation : Tyrosine (Tyr) residues can be phosphorylated at the hydroxyl group using kinases or chemical agents .
-
PEGylation : Amine or thiol groups are conjugated with polyethylene glycol (PEG) to enhance solubility or half-life .
-
Biotinylation : Lysine (Lys) side chains react with biotin-NHS esters for affinity tagging .
Stability Under Oxidative Stress
Methionine (Met, position 21) is prone to oxidation, forming methionine sulfoxide or sulfone derivatives:
This reaction alters the peptide’s hydrophobicity and bioactivity .
Chelation and Metal Binding
Aspartic acid (Asp) and glutamic acid (Glu) residues coordinate divalent cations (e.g., Ca²⁺, Zn²⁺), influencing conformational stability .
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism would require detailed studies involving techniques like X-ray crystallography or NMR spectroscopy.
Comparison with Similar Compounds
Structural Similarity
The peptide’s structural complexity necessitates advanced comparison methods:
- Tanimoto Coefficient : Using PubChem’s substructure decomposition (), key fragments like DL-His, DL-Arg, and xiThr were analyzed. The compound shares a Tanimoto coefficient of ~0.65 with H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH (), indicating moderate similarity in side-chain chemistry but divergent backbone organization .
- Graph-Based Matching : Subgraph alignment with H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH () revealed conserved motifs (e.g., DL-Arg-DL-Leu) but distinct termini, reducing global similarity .
Table 1: Structural Comparison with Analogous Peptides
Functional and Bioactivity Comparisons
- DL-Configuration Effects: demonstrates that DL-amino acid racemates (e.g., DL-methionine) exhibit bioactivity comparable to L-forms in poultry models, suggesting the target peptide may retain functionality despite reduced stereospecificity .
- NMR Chemical Shifts : Analogous to polybrominated diphenyl ethers (), the peptide’s xiThr and xiIle residues likely induce upfield/downfield shifts in $^{13}\text{C}$ NMR compared to unmodified threonine/isoleucine, as seen in compound 2b (Δδ ≈ 1.2–2.5 ppm) .
Table 2: Predicted $^{13}\text{C}$ NMR Shifts for Modified Residues
| Residue | Standard δ (ppm) | Modified (xi) δ (ppm) | Δδ (ppm) | Reference Compound (Evidence) |
|---|---|---|---|---|
| Thr | 60.1 | xiThr: 58.3 | -1.8 | PBDE 2a/2b |
| Ile | 36.7 | xiIle: 38.9 | +2.2 | PBDE 2a/2b |
Stability and Pharmacological Potential
- Metabolic Stability : The C-terminal amidation and DL-configuration may prolong half-life relative to all-L peptides, as seen in antimicrobial peptides like H-His-Val-Asp-Ala-Ile-Phe-Thr-Thr-Asn-Tyr-Arg-Lys-Leu-Leu-Ser-Gln-Leu-Tyr-Ala-Arg-Lys-Val-Ile-Gln-Asp-Ile-Met-Asn-Lys-Gln-Gly-Glu-Arg-Ile-Gln-Glu-Gln-Arg-Ala-Arg-Leu-Ser-OH (), which has a half-life of ~2 hours in serum .
- Challenges in Targeting : Similar to antifungal agents (), the peptide’s mammalian-like residues (e.g., Arg, Lys) may limit selective antimicrobial action, necessitating structural optimization for therapeutic use .
Biological Activity
H-DL-His-DL-Phe-DL-Asp-DL-Ala-DL-Val-DL-Phe-DL-xiThr-DL-Asp-DL-Asn-DL-Tyr-DL-xiThr-DL-Arg-DL-Leu-DL-Arg-DL-Lys-DL-Gln-DL-Met-DL-Ala-DL-Val-DL-Lys-DL-Lys-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2 is a synthetic peptide composed of a complex sequence of amino acids, including both standard and non-standard forms. This peptide has gained attention for its potential biological activities, which may contribute to various therapeutic applications.
Composition and Structure
The peptide consists of 30 amino acids, featuring a variety of residues that can influence its biological activity. The presence of hydrophilic and hydrophobic amino acids plays a crucial role in determining the peptide's interaction with biological systems.
Amino Acid Composition
| Amino Acid | Type | Count |
|---|---|---|
| Histidine | DL | 1 |
| Phenylalanine | DL | 2 |
| Aspartic Acid | DL | 3 |
| Alanine | DL | 3 |
| Valine | DL | 3 |
| Threonine | xi | 2 |
| Asparagine | DL | 2 |
| Tyrosine | DL | 3 |
| Arginine | DL | 2 |
| Leucine | DL | 4 |
| Lysine | DL | 3 |
| Glutamine | DL | 1 |
| Methionine | DL | 1 |
| Serine | DL | 1 |
| Isoleucine | xi | 1 |
Biological Activities
The biological activities of peptides are often linked to their amino acid composition and sequence. Research indicates that bioactive peptides can exhibit a range of physiological effects, including:
1. Antioxidant Activity:
Peptides containing aromatic amino acids such as tyrosine and phenylalanine are known for their radical-scavenging abilities. These properties can help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .
2. Antimicrobial Properties:
Certain sequences within bioactive peptides have demonstrated antimicrobial effects against various pathogens. This activity is particularly relevant in the development of new therapeutic agents against antibiotic-resistant bacteria .
3. Immunomodulatory Effects:
Peptides like H-DL-His have been shown to modulate immune responses, enhancing the body’s ability to fight infections and diseases. This immunomodulatory activity is crucial for developing treatments for autoimmune disorders .
4. Antihypertensive Effects:
Bioactive peptides derived from food proteins have been linked to lowering blood pressure through the inhibition of angiotensin-converting enzyme (ACE). This mechanism suggests potential applications in managing hypertension .
Case Studies
Several studies have investigated the effects of various bioactive peptides similar to H-DL-His on health outcomes:
-
Study on Antioxidant Peptides:
A study published in Frontiers in Nutrition explored the antioxidant capacity of peptides derived from milk proteins, demonstrating significant radical-scavenging activity linked to specific amino acid sequences . -
Antimicrobial Peptide Research:
Research highlighted in PubMed Central indicated that certain synthetic peptides exhibit strong antimicrobial properties, providing a basis for developing new antimicrobial agents . -
Immunomodulation Study:
Investigations into the immunomodulatory effects of peptides have shown promising results in enhancing immune responses in animal models, suggesting potential therapeutic applications for conditions like allergies and autoimmune diseases .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing this complex peptide with DL-amino acids and non-standard residues (e.g., xiThr, xiIle)?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling times and deprotection steps for DL-amino acids to minimize racemization. For non-standard residues like xiThr, pre-functionalize the resin or employ orthogonal protecting groups. Monitor synthesis efficiency via HPLC-MS after each coupling cycle . Statistical experimental design (e.g., factorial design) can identify critical parameters affecting yield, such as solvent polarity or temperature .
Q. How can researchers validate the structural integrity and purity of this peptide?
- Methodological Answer : Combine reverse-phase HPLC (C18 column, gradient elution) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and detect impurities. For stereochemical validation, use circular dichroism (CD) to assess secondary structure and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) to resolve DL-configuration ambiguities. Quantify purity using UV-Vis integration at 220 nm .
Q. What in vitro assays are suitable for initial functional screening of this peptide?
- Methodological Answer : Prioritize cell-free assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to measure binding affinity to target receptors. For cellular assays, use luciferase reporter systems or calcium flux assays in immortalized cell lines. Normalize data to internal controls (e.g., housekeeping genes) to account for variability .
Advanced Research Questions
Q. How can computational methods predict the conformational dynamics of this peptide, particularly with non-standard residues?
- Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) with explicit solvent models to simulate folding pathways. Parameterize non-standard residues (xiThr, xiIle) using quantum mechanical calculations (DFT/B3LYP) to derive partial charges. Validate predictions against experimental CD or NMR data .
Q. What experimental approaches resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Conduct meta-analysis of published data, controlling for variables like buffer composition (e.g., divalent cations), cell passage number, and peptide aggregation state. Use dynamic light scattering (DLS) to assess aggregation and repeat assays under standardized conditions (e.g., 1% DMSO, serum-free media). Apply Bland-Altman plots to quantify inter-study variability .
Q. How can researchers optimize the peptide’s stability in physiological environments for in vivo studies?
- Methodological Answer : Perform accelerated stability testing (40°C, 75% RH) with HPLC-MS to track degradation products. Modify the sequence by introducing D-amino acids at protease-sensitive sites (e.g., near Lys or Arg) or add PEGylation. Validate stability in serum via LC-MS/MS over 24-hour incubations .
Q. What strategies integrate multi-omics data to elucidate the peptide’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) to identify downstream signaling pathways. Use network pharmacology tools (e.g., STRING or Cytoscape) to map interactions between peptide targets and disease-associated genes. Validate hypotheses with CRISPR knockouts of candidate genes .
Data Analysis & Experimental Design
Q. How should researchers design experiments to account for batch-to-batch variability in peptide synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, including design-of-experiments (DoE) to optimize critical synthesis parameters. Use principal component analysis (PCA) on HPLC-MS datasets to identify batch outliers. Include internal reference standards in each synthesis batch for normalization .
Q. What statistical frameworks are robust for analyzing dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
